L-Seryl-L-threonyl-L-valyl-L-leucine
Description
L-Seryl-L-threonyl-L-valyl-L-leucine (sequence: Ser-Thr-Val-Leu) is a tetrapeptide composed of four amino acids: serine, threonine, valine, and leucine.
Properties
CAS No. |
922492-89-5 |
|---|---|
Molecular Formula |
C18H34N4O7 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H34N4O7/c1-8(2)6-12(18(28)29)20-16(26)13(9(3)4)21-17(27)14(10(5)24)22-15(25)11(19)7-23/h8-14,23-24H,6-7,19H2,1-5H3,(H,20,26)(H,21,27)(H,22,25)(H,28,29)/t10-,11+,12+,13+,14+/m1/s1 |
InChI Key |
DFTUMVBJTWIHKZ-QMVSFRDZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-threonyl-L-valyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance efficiency and yield. Purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-threonyl-L-valyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in serine and threonine can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to modifications in the peptide structure.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
L-Seryl-L-threonyl-L-valyl-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in drug development and delivery.
Industry: Utilized in the production of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Seryl-L-threonyl-L-valyl-L-leucine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact mechanism depends on the context of its application and the specific targets involved.
Comparison with Similar Compounds
The following analysis compares L-Seryl-L-threonyl-L-valyl-L-leucine to five structurally related peptides identified in the provided evidence. Key parameters include amino acid sequence, molecular weight, hydrophilicity, and functional groups.
Table 1: Comparative Analysis of Peptides
*Estimated based on molecular formula.
Key Findings from Comparative Analysis
a) Sequence Complexity and Functional Diversity
- The target tetrapeptide (Ser-Thr-Val-Leu) lacks charged residues like lysine or arginine (abundant in and ), suggesting moderate hydrophilicity.
- ’s compound includes glycine residues, which confer structural flexibility, whereas the target peptide’s valine and leucine residues may promote hydrophobic interactions.
b) Structural and Conformational Implications
- Proline and arginine in introduce structural rigidity and positive charge, contrasting with the target peptide’s absence of cyclic or charged residues.
- The sulfur-containing methionine and aromatic tryptophan in contribute to redox activity and UV absorbance, features absent in the target compound.
c) Hydrophilicity and Solubility
- The glycine-containing peptide in (XLogP3 = -6.1) is exceptionally hydrophilic, while the target peptide’s hydrophilicity is likely intermediate due to serine and threonine (polar) versus valine and leucine (non-polar).
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